1-Phenylbutan-2-ol

描述

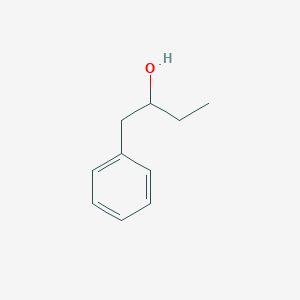

1-Phenylbutan-2-ol (CAS 701-70-2) is a secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.221 g/mol . It features a phenyl group attached to the first carbon and a hydroxyl group on the second carbon of a four-carbon chain. The compound exists in enantiomeric forms, such as (2R)-1-phenylbutan-2-ol, synthesized via biotransformation using Rhizopus arrhizus with a yield of 79.8% . Its stereochemistry and functional group placement influence its physicochemical properties, including a calculated logP of 2.21, indicating moderate lipophilicity . Applications span fragrance formulation and pharmaceutical intermediates, as seen in bedaquiline, a tuberculocidal drug incorporating its core structure .

准备方法

合成路线和反应条件

5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺是通过替莫唑胺在生理 pH 值下非酶促水解合成的。 随着碱度的增加,该反应得到增强 . 合成路线包括将替莫唑胺转化为 5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺和二氧化碳 .

工业生产方法

5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺的工业生产与替莫唑胺的生产密切相关,因为它是一种直接代谢产物。 生产过程包括合成替莫唑胺,然后在受控条件下水解,生成 5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺 .

化学反应分析

反应类型

5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺经历了几种类型的化学反应,包括:

水解: 该化合物是通过替莫唑胺的水解形成的。

常见试剂和条件

替莫唑胺水解生成 5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺发生在生理 pH 值下,并在弱碱性条件下得到增强 .

形成的主要产物

科学研究应用

Organic Synthesis

1-Phenylbutan-2-ol serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo different chemical reactions makes it valuable in creating pharmaceuticals, fragrances, and other specialty chemicals. The compound can be synthesized through methods such as:

- Grignard Reaction : Involves the reaction of phenylmagnesium bromide with 2-butanone.

- Reduction of Ketones : Reduction of 1-phenyl-2-butanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) is another common method.

These synthetic routes are essential for producing high-purity compounds necessary for further chemical transformations and applications.

Biological Studies

Research indicates that this compound has potential biological activities, making it a subject of interest in pharmacological studies. Some notable findings include:

- Enzyme Activity : The compound is used to study enzyme interactions and metabolic pathways. It may influence enzyme activity by forming hydrogen bonds with biological molecules due to its hydroxyl group.

- Therapeutic Applications : Derivatives of this compound have been investigated for their potential effects on the nociceptin/orphanin FQ receptor ORL1 system, showing promise as therapeutic agents.

Case Study: Antimicrobial Properties

A study demonstrated that this compound exhibited antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Concentrations above 0.5 mg/mL significantly reduced bacterial growth, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Activity

In another study, treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its application in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and as a solvent in various processes. Its aromatic properties make it suitable for applications in:

- Fragrance Production : The compound is employed in creating scents due to its pleasant aroma.

- Flavoring Agents : It serves as a precursor in the synthesis of flavoring compounds used in food products.

作用机制

5-(3-甲基三氮烯-1-基)咪唑-4-甲酰胺的治疗益处取决于其烷基化和甲基化 DNA 的能力。 这个过程最常发生在鸟嘌呤残基的 N-7 或 O-6 位置,导致 DNA 损伤并触发肿瘤细胞死亡 . 该化合物通过形成干扰 DNA 复制和转录的 DNA 损伤发挥作用,最终导致细胞凋亡 .

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers

4-Phenylbutan-1-ol (CAS 3360-41-6)

- Structure : Phenyl group on the fourth carbon; hydroxyl group on the first carbon.

- Properties : Same molecular formula (C₁₀H₁₄O) and weight (150.22 g/mol) as 1-phenylbutan-2-ol but distinct polarity due to primary alcohol functionality. Likely higher boiling point than the secondary alcohol isomer due to reduced branching .

- Applications : Used in fragrances and flavorings, similar to this compound .

- 4-Phenyl-2-butanol (CAS 2344-70-9) Structure: Hydroxyl group on the second carbon; phenyl group on the fourth carbon. Molecular weight remains 150.22 g/mol . Applications: Fragrance component (e.g., "methyl phenethyl carbinol") .

Functional Group Analogs

- 4-Phenyl-2-butanone (CAS 2550-26-7) Structure: Ketone analog with a phenyl group on the fourth carbon and carbonyl group on the second. Properties: Molecular formula C₁₀H₁₂O (MW 148.20 g/mol). The ketone group reduces polarity compared to alcohols, evidenced by lower molecular weight and altered logP (predicted ~2.5–3.0).

Complex Derivatives

- Bedaquiline (CAS 857086-93-2) Structure: Incorporates this compound as a substructure but with additional substituents (e.g., bromoquinoline, naphthyl groups). Properties: Higher molecular weight (555.50 g/mol) and complex stereochemistry (1R,2S configuration). Exhibits tuberculocidal activity by inhibiting mycobacterial ATP synthase . Safety: Classified as hazardous (H302, H315, H319, H335) due to acute toxicity and irritancy .

Comparative Data Table

Key Research Findings

- Synthesis : this compound is efficiently synthesized via microbial reduction using Rhizopus arrhizus, highlighting green chemistry applications . In contrast, bedaquiline requires multi-step organic synthesis with stringent stereochemical control .

- Physicochemical Behavior: The secondary alcohol group in this compound enhances hydrogen bonding compared to its ketone analog, 4-phenyl-2-butanone, affecting solubility in polar solvents .

- Applications in Fragrances: this compound and its isomers are valued for their floral and fruity notes, with logP values (~2.21) optimizing volatility and longevity in perfumes .

属性

IUPAC Name |

1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862380 | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-70-2 | |

| Record name | 1-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Ethylphenethyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。